molecular formula C26H20BrNO2 B4291673 4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol

4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol

Cat. No. B4291673
M. Wt: 458.3 g/mol
InChI Key: FAMRSEXKWMWQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol, also known as BDP, is a synthetic compound that has been widely studied for its potential applications in scientific research. BDP is a member of the benzoxazine family of compounds, and it has been shown to exhibit a variety of interesting biochemical and physiological effects.

Scientific Research Applications

4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of 4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol as a fluorescent probe for imaging cellular structures. 4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol has been shown to selectively bind to certain proteins and other biomolecules, making it a useful tool for studying the structure and function of these molecules. Additionally, 4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol has been investigated for its potential use as a therapeutic agent for a variety of diseases, including cancer and Alzheimer's disease.

Mechanism of Action

The exact mechanism of action of 4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol is not yet fully understood, but it is believed to involve the binding of the compound to specific biomolecules in the body. 4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol has been shown to selectively bind to certain proteins and other biomolecules, which may explain its ability to act as a fluorescent probe and its potential therapeutic effects.
Biochemical and Physiological Effects:
4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol has been shown to exhibit a variety of interesting biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro, and it has been investigated for its potential use as a therapeutic agent for Alzheimer's disease. Additionally, 4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol has been shown to selectively bind to certain proteins and other biomolecules, making it a useful tool for studying the structure and function of these molecules.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol in lab experiments is its ability to selectively bind to certain biomolecules, making it a useful tool for studying the structure and function of these molecules. Additionally, 4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also some limitations to using 4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol in lab experiments. For example, the compound may not be suitable for certain types of experiments, and its potential therapeutic effects have not yet been fully explored.

Future Directions

There are many potential future directions for research involving 4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol. One promising area of research involves the use of 4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol as a therapeutic agent for cancer and other diseases. Additionally, 4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol could be further investigated as a fluorescent probe for imaging cellular structures. Finally, more research is needed to fully understand the mechanism of action of 4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol and its potential applications in scientific research.

properties

IUPAC Name

4-bromo-2-(4,4-diphenyl-1,2-dihydro-3,1-benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20BrNO2/c27-20-15-16-24(29)21(17-20)25-28-23-14-8-7-13-22(23)26(30-25,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17,25,28-29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMRSEXKWMWQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=C(C=CC(=C4)Br)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol
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4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol
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4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol
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4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol
Reactant of Route 5
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4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol
Reactant of Route 6
4-bromo-2-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenol

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